Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at position 1, a fluorine atom at position 4, and an iodomethyl substituent at position 2. The iodomethyl group confers distinct reactivity due to iodine’s role as a superior leaving group compared to chlorine or hydroxyl, making the compound valuable in nucleophilic substitution or cross-coupling reactions . Pyrrolidine scaffolds with halogenated substituents are frequently employed in medicinal chemistry as intermediates for drug candidates targeting neurological and oncological pathways .
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FINO2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMDDFCALTAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate (CAS Number: 476415-08-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : CHFINO
- Molecular Weight : 329.15 g/mol
- Structure : The compound consists of a pyrrolidine ring substituted with a tert-butyl group, a fluorine atom, and an iodomethyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an inhibitor in protein-protein interactions (PPIs) and its role in modulating oxidative stress pathways.
- Inhibition of Protein-Protein Interactions :
- The compound has shown promise in disrupting the Keap1-Nrf2 interaction, which is crucial for regulating cellular responses to oxidative stress. By inhibiting this PPI, the compound may enhance the expression of antioxidant enzymes, providing therapeutic benefits in conditions characterized by oxidative stress and inflammation .
- Structure-Activity Relationship (SAR) :
1. Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit varying degrees of potency in inhibiting the Keap1-Nrf2 interaction:
- Binding Affinity : Compounds from related series have shown binding affinities (K) in the low micromolar range, indicating significant potential for therapeutic applications against oxidative stress-related diseases .
2. Pharmacological Characterization
A series of experiments were conducted to characterize the pharmacological profile of this compound:
- In vitro Assays : The compound was tested for its ability to modulate Nrf2 activity using cell-based assays, revealing enhanced Nrf2 nuclear translocation and increased expression of downstream antioxidant genes.
3. Safety and Toxicity
Preliminary studies on safety profiles suggest that while the compound exhibits promising biological activity, further investigations are necessary to fully understand its toxicity and long-term effects on human health .
Data Table: Summary of Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
Substituent Effects and Reactivity
*Calculated based on hydroxymethyl analog (C₁₀H₁₈FNO₃, MW 219.26) with iodine substitution.
Key Observations:
- Reactivity: The iodomethyl group’s polarizability and weak C-I bond make it more reactive than chloromethyl or hydroxymethyl groups, enabling efficient cross-coupling (e.g., Suzuki, Stille) or alkylation reactions .
- Stability: Iodides are prone to light-induced decomposition, necessitating storage under inert conditions, unlike hydroxymethyl or mesyloxy analogs .
Physicochemical Properties
Notes:
- The iodomethyl derivative’s higher molecular weight and iodine’s hydrophobicity increase lipophilicity (LogP ~2.5), reducing aqueous solubility compared to hydroxymethyl analogs .
- Purity data for iodomethyl derivatives are absent in the evidence, but analogous compounds typically achieve ≥95% purity via chromatography .
Preparation Methods
Boc Protection of Pyrrolidine Nitrogen
- Starting from pyrrolidine or a substituted pyrrolidine derivative, the nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- This step yields tert-butyl pyrrolidine-1-carboxylate, providing stability and selectivity for further functionalization.
Installation of the 2-(Iodomethyl) Group
- The 2-position is functionalized by introducing an iodomethyl group.
- This is commonly performed via halogenation of a hydroxymethyl intermediate or by direct iodination using reagents such as iodine and triphenylphosphine.
- The process may involve intermediate steps including oxidation and reduction to achieve the desired substitution.
Purification and Isolation
- The final compound is purified using chromatographic techniques such as column chromatography.
- Crystallization may also be employed to obtain the pure tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate.
A key reference for the preparation process is the European Patent EP3585769A1, which details the synthesis of chiral pyrrolidine-2-yl methanol derivatives, including related fluorinated and halogenated compounds. The patent outlines methods involving:
- Use of protecting groups like tert-butyl.
- Selective halogenation techniques.
- Catalytic and reagent-based transformations to introduce fluorine and iodine substituents.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, dichloromethane, 0°C to RT | 85-95 | High selectivity, mild conditions |
| 4-Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor), polar aprotic solvent | 70-80 | Stereoselective, moderate temperature |
| 2-(Iodomethyl) Functionalization | Iodine, triphenylphosphine, base, solvent like THF | 65-75 | Requires inert atmosphere, careful control |
Stereochemical Integrity
- The methods maintain the chiral centers without racemization.
- Use of mild reaction conditions and protecting groups is critical for stereochemical control.
Analytical Techniques for Verification
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and stereochemistry.
- Mass spectrometry (MS) verifies molecular weight and presence of iodine.
- High-performance liquid chromatography (HPLC) assesses purity and enantiomeric excess.
Summary Table of Key Preparation Steps
| Stage | Purpose | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Boc Protection | Protect nitrogen | Boc2O, triethylamine | 0°C to RT, DCM solvent | tert-butyl pyrrolidine-1-carboxylate |
| 2. 4-Fluorination | Introduce fluorine at C4 | Selectfluor or similar agent | Polar aprotic solvent | 4-fluoro derivative |
| 3. 2-(Iodomethyl) Substitution | Introduce iodomethyl at C2 | Iodine, triphenylphosphine | THF, inert atmosphere | 2-(iodomethyl) substituted product |
| 4. Purification | Isolate pure compound | Chromatography, crystallization | Ambient conditions | Pure this compound |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate, and what reagents are critical for introducing the iodomethyl group?
The iodomethyl group can be introduced via nucleophilic substitution or radical-mediated iodination. A representative method involves reacting a bromo- or chloromethyl precursor with sodium iodide in acetone under reflux. For stereochemical control, tert-butyl carbamate protection of the pyrrolidine nitrogen is often employed to direct regioselectivity during functionalization . Key reagents include DIPEA (N,N-diisopropylethylamine) for maintaining basic conditions and anhydrous solvents to prevent hydrolysis of intermediates .
Q. How can flash chromatography be optimized to purify this compound, given its sensitivity to hydrolysis?
Use silica gel with a low water content and elute with a gradient of ethyl acetate in hexane (5–30%) to separate iodinated byproducts. Pre-adsorption of the crude product onto celite improves resolution. Monitoring fractions via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) ensures minimal exposure to moisture .
Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The iodomethyl proton resonates at ~3.2–3.5 ppm (¹H), split due to coupling with the fluorine atom.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can stereochemical integrity at the 4-fluoro position be preserved during functionalization reactions?
The fluoro substituent’s configuration (R/S) influences reactivity. Employ chiral auxiliaries or asymmetric catalysis during iodomethylation. For example, (2S,4R)-configured precursors show higher stability in coupling reactions. X-ray crystallography (using SHELXL for refinement) can resolve ambiguities in stereochemistry .
Q. What are the key challenges in analyzing data contradictions between theoretical and experimental LogP values for this compound?
Experimental LogP (e.g., 2.72 ) may deviate from computational predictions due to intramolecular hydrogen bonding between the fluorine and carbonyl oxygen. Validate via shake-flask assays in octanol/water systems, accounting for ionization effects (pKa ~8.5 for the pyrrolidine nitrogen) .
Q. How can the iodomethyl group’s reactivity be leveraged in cross-coupling reactions, and what side reactions must be mitigated?
The iodomethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. However, elimination to form a vinyl iodide or displacement by nucleophiles (e.g., amines) can occur. Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 60°C to suppress side reactions .
Q. What strategies improve the stability of this compound under long-term storage conditions?
Store under inert gas (argon) at –20°C in amber vials. Avoid exposure to light or moisture, as the iodomethyl group is prone to hydrolysis. Purity degradation can be monitored via periodic HPLC analysis .
Methodological Considerations
Q. How can reaction yields be enhanced when scaling up the synthesis of this compound?
Optimize stoichiometry of the iodination step (1.2 equiv NaI) and use microwave-assisted heating (80°C, 30 min) for faster kinetics. Continuous flow systems reduce decomposition risks during prolonged heating .
Q. How can the compound’s reactivity in SN2 reactions be systematically compared to analogous bromo- or chloromethyl derivatives?
Conduct kinetic studies using nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMF, DMSO). The iodine atom’s polarizability accelerates reaction rates by 10–50x compared to bromo analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
